8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of heterocyclic structures, including thiophene, triazole, and azabicyclooctane
Mechanism of Action
1,2,4-Triazole
This is a class of heterocyclic compounds that contain the 1,2,4-triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Thiophene
Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives are known to possess various biological activities and are part of many therapeutic drugs .
Biochemical Analysis
Biochemical Properties
Compounds containing thiophene and 1,2,4-triazole rings have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the compound.
Cellular Effects
Compounds containing thiophene and 1,2,4-triazole rings have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Compounds containing thiophene and 1,2,4-triazole rings can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic reactions. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Synthesis of the Triazole Ring: The triazole ring can be synthesized using click chemistry, which involves the cycloaddition of azides and alkynes under copper(I) catalysis.
Formation of the Azabicyclooctane Structure: This can be synthesized through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have similar thiophene frameworks.
Triazole Derivatives: Compounds such as rufinamide and cefatrizine, which contain the triazole ring.
Uniqueness
8-[4-(thiophen-3-yl)benzoyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to its combination of three distinct heterocyclic structures, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(4-thiophen-3-ylphenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(15-3-1-14(2-4-15)16-7-8-26-11-16)24-17-5-6-18(24)10-19(9-17)23-13-21-12-22-23/h1-4,7-8,11-13,17-19H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMSSZDCXQIVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)C4=CSC=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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